CCR7 Ligand 1 -

CCR7 Ligand 1

Catalog Number: EVT-2957903
CAS Number:
Molecular Formula: C22H29N5O5S
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CCL19 is primarily produced by stromal cells in lymphoid organs and is classified under the chemokine family, specifically within the CC subfamily. This classification is based on the arrangement of cysteine residues in its structure, which is characteristic of CC chemokines. CCL19, along with CCL21, is essential for the proper functioning of the immune system by mediating leukocyte trafficking to lymph nodes .

Synthesis Analysis

Methods and Technical Details

The synthesis of CCL19 can be achieved through recombinant DNA technology. Typically, this involves cloning the CCL19 gene into an expression vector, followed by transformation into host cells such as Escherichia coli or mammalian cell lines. The expressed protein is then harvested and purified using techniques such as affinity chromatography or ion-exchange chromatography.

For example, a common method involves:

  1. Cloning: The CCL19 gene is amplified via polymerase chain reaction (PCR) and inserted into a plasmid.
  2. Transformation: The plasmid is introduced into competent bacterial cells.
  3. Expression: Induction of protein expression using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The expressed protein is purified using nickel affinity chromatography due to a His-tag added during cloning .
Molecular Structure Analysis

Structure and Data

CCL19 has a typical chemokine structure characterized by a three-dimensional fold that includes four conserved cysteine residues forming two disulfide bonds. Its molecular formula is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S with a molecular weight of approximately 12 kDa.

The structural data indicates that CCL19 exists in a monomeric form in solution but can form dimers upon binding to its receptor CCR7. This interaction is crucial for its biological activity and involves conformational changes that enhance receptor signaling .

Chemical Reactions Analysis

Reactions and Technical Details

CCL19 primarily engages in receptor-ligand interactions with CCR7, leading to various downstream signaling events. Upon binding to CCR7, it induces receptor dimerization and subsequent activation of intracellular signaling pathways such as:

  • Phosphoinositide 3-kinase/Akt pathway: Promotes cell survival.
  • Mitogen-activated protein kinase pathway: Regulates chemotaxis.
  • RhoA pathway: Influences actin dynamics for cell movement .

These reactions are essential for mediating cellular responses such as migration, proliferation, and differentiation of immune cells.

Mechanism of Action

Process and Data

The mechanism of action for CCL19 involves several steps:

  1. Binding: CCL19 binds to the extracellular domain of CCR7 on target cells.
  2. Receptor Activation: This binding triggers conformational changes in CCR7, activating G-proteins associated with the receptor.
  3. Signaling Cascade: Activated G-proteins initiate downstream signaling pathways that lead to cytoskeletal rearrangements and directional movement of leukocytes towards higher concentrations of CCL19 .

Data from various studies indicate that CCL19 can induce rapid internalization of CCR7 after prolonged stimulation, which serves to modulate signaling intensity and duration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCL19 is a soluble protein with a pH stability range typically between 6.0 and 8.0. It has a high affinity for its receptor CCR7, with dissociation constants in the nanomolar range.

Key properties include:

  • Solubility: Highly soluble in aqueous buffers.
  • Stability: Stable at -20°C for extended periods when lyophilized.
  • Biological Activity: Retains activity after freeze-thaw cycles if properly stored .
Applications

Scientific Uses

CCL19 has significant applications in immunology research:

  • Cell Migration Studies: Used to study leukocyte migration patterns in vitro and in vivo.
  • Vaccine Development: Investigated for enhancing dendritic cell function in vaccine formulations.
  • Therapeutic Targeting: Potential target for therapies aimed at modulating immune responses in diseases like cancer or autoimmune disorders .
Structural Characterization & Molecular Interactions of CCR7 Ligand 1

Crystallographic Analysis of CCR7-Cmp2105 Complex

The high-resolution (2.1 Å) crystal structure of human CCR7 in complex with CCR7 Ligand 1 (Cmp2105) revealed an engineered receptor fused to Sialidase NanA at intracellular loop 3 (ICL3) [1] [5]. This fusion strategy overcame crystallization challenges inherent to G protein-coupled receptors (GPCRs), enabling precise mapping of the ligand-binding site. Cmp2105, a thiadiazole-dioxide antagonist, binds with a dissociation constant (Kd) of 3 nM and stabilizes CCR7 by increasing its thermal stability by 20.1°C [1] [9]. The electron density map unambiguously positioned Cmp2105 in an intracellular pocket formed by transmembrane helices TM1, TM2, TM3, TM6, TM7, and helix 8 (H8) [1] [2]. Key interactions include:

  • Hydrogen bonding between the sulfonamide group of Cmp2105 and Arg1543.50 (Ballesteros-Weinstein numbering) of the conserved ERY motif in TM3.
  • Van der Waals contacts with Tyr3267.53 of the NPXXY motif in TM7 and Leu321 in the TM7-H8 turn [1] [5].

Table 1: Key Interactions in the CCR7-Cmp2105 Complex

Residue (Location)Interaction TypeFunctional Role
Arg1543.50 (TM3)Hydrogen bondingStabilizes sulfonamide group of Cmp2105
Tyr3267.53 (TM7)Hydrophobic packingAnchors ligand core via π-stacking
Leu321 (TM7-H8 turn)Van der WaalsContributes to binding pocket shape
Ser1042.60 (TM2)Hydrogen bondingBinds thiadiazole ring

This structural arrangement stabilizes an inactive receptor conformation, sterically occluding Gi protein and β-arrestin binding sites [1] [2].

Intracellular Allosteric Binding Pocket Architecture

Cmp2105 occupies a novel intracellular allosteric site distinct from orthosteric chemokine-binding domains. This pocket is located at the cytoplasmic interface of TM1, TM2, TM3, TM6, TM7, and H8, forming a solvent-inaccessible cavity with a volume of 320 Å3 [1] [8]. The pocket’s architecture features:

  • Electrostatic gradients: A positively charged region near Arg1543.50 complements the ligand’s sulfonamide group.
  • Hydrophobic subpockets: Accommodate the cyclobutene-dione and aromatic rings of Cmp2105 [1] [5].
  • Dynamic loops: The TM7-H8 turn undergoes conformational rearrangement upon ligand binding, contracting the pocket by 4.2 Å [1] [2].

This site overlaps spatially with the Gi protein binding site, explaining Cmp2105’s antagonism by preventing G protein coupling [1] [8]. Structural comparisons with CCR2 and CCR9 reveal evolutionary conservation:

  • CCR2: 78% similarity in pocket residues (CCR2-RA-[R] ligand).
  • CCR9: 72% similarity (vercirnon ligand) [2] [6].

Table 2: Conservation of Allosteric Pocket Residues in Chemokine Receptors

Residue (CCR7)CCR2 HomologCCR9 HomologConservation (%)
Arg1543.50Arg1373.50Arg1423.50100%
Tyr3267.53Tyr3057.53Tyr3107.53100%
Leu321 (TM7-H8)Phe300Leu30565%
Ser1042.60Ser872.60Ser922.60100%

Role of TM7-H8 Turn as a Pharmacological Hotspot

The TM7-H8 turn constitutes a conserved pharmacological hotspot for chemokine receptors. In CCR7, this region (residues 318–327) contains 8 direct contacts with Cmp2105, accounting for 45% of the ligand’s binding energy [1] [7]. Key functions include:

  • Gi protein coupling: The turn harbors residues critical for Gαi interaction (e.g., Tyr3267.53). Cmp2105 binding displaces critical Gi contact points by >8 Å [1] [6].
  • Receptor activation gate: Movement of H8 upon agonist binding is blocked by Cmp2105, locking TM7 in an inactive conformation [1] [5].
  • Allosteric modulation: Virtual screening identified Navarixin (CXCR1/2 antagonist) binding here, reducing β-arrestin recruitment to CCR7 by 70% at 33.9 μM [1] [10].

Thiadiazole-dioxide, cyclobutene-dione, and thiazole-dioxide scaffolds optimally engage this hotspot due to their:

  • Sulfonamide groups: Hydrogen-bond with Arg1543.50 and Ser1042.60.
  • Rigid cores: Maximize hydrophobic contacts with Leu321 and Val1022.58 [1] [9].

Fusion Protein Strategies for CCR7 Structural Determination

Traditional T4 lysozyme fusions failed to yield CCR7 crystals due to insufficient stability and crystal contacts [1] [9]. To overcome this, 17 soluble proteins were screened as fusion partners, with Sialidase NanA (52.8 kDa) emerging as optimal. Key advantages include:

  • Enhanced hydrophilicity: NanA increases solvent-accessible surface area by 40%, promoting crystal lattice formation [1] [5].
  • Rigid linker design: A 15-amino acid linker between ICL3 and NanA minimized conformational heterogeneity [1].
  • Crystallography metrics: The NanA fusion yielded crystals diffracting to 2.1 Å resolution, with a Rfree of 22.1% and Rwork of 18.9% [1] [9].

Alternative fusion proteins (BRIL, rubredoxin) produced crystals but with lower resolution (>3.5 Å). The NanA fusion preserved native CCR7 pharmacology, as confirmed by:

  • Ligand-binding assays: Kd for Cmp2105 identical in fused vs. wild-type receptors (3 nM).
  • Thermostability: ΔTm of +20.1°C for Cmp2105-bound fused CCR7 vs. +19.8°C for wild-type [1].

Table 3: Fusion Protein Performance for CCR7 Crystallization

Fusion PartnerSize (kDa)Resolution (Å)Success Metrics
Sialidase NanA52.82.1High-resolution map, low Rfree
T4 Lysozyme18.0>4.0Poor diffraction, no crystals
Rubredoxin6.03.5Moderate resolution, high mosaicity
BRIL12.03.2Moderate resolution, usable maps

Properties

Product Name

CCR7 Ligand 1

IUPAC Name

3-[[4-[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide

Molecular Formula

C22H29N5O5S

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C22H29N5O5S/c1-12-8-10-14(17(28)16(12)21(29)27(6)7)23-19-20(26-33(30,31)25-19)24-18(22(3,4)5)15-11-9-13(2)32-15/h8-11,18,28H,1-7H3,(H,23,25)(H,24,26)/t18-/m0/s1

InChI Key

MAYXLCLBDVEYAL-SFHVURJKSA-N

SMILES

CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=NC(C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C

Solubility

not available

Canonical SMILES

CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=NC(C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C

Isomeric SMILES

CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=N[C@@H](C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.